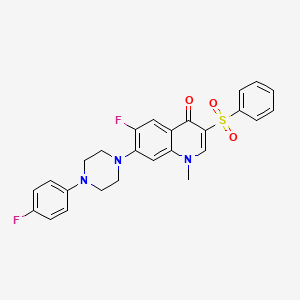

6-fluoro-7-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound is part of a broader class of compounds with significant interest in medicinal chemistry due to their potential biological activities. The studies focus on the synthesis, molecular structure analysis, chemical reactions, and properties of related quinoline derivatives, indicating their potential in various therapeutic areas.

Synthesis Analysis

The synthesis of related quinoline derivatives involves key steps like regiospecific displacement, amination of resultant mercapto derivatives, and intramolecular nucleophilic displacement cyclization reactions. These steps are crucial for generating novel quinoline nuclei with desired biological activities (Chu, 1990).

Molecular Structure Analysis

Structural elucidation of similar compounds has been achieved using techniques such as FT-IR, 1H-NMR, 13C-NMR, and LCMS, along with single crystal X-ray diffraction studies. These analyses provide insights into the conformational preferences and intermolecular interactions of these compounds, contributing to their biological activity (Desai et al., 2017).

Chemical Reactions and Properties

Research on related quinolone derivatives reveals their reactivity under various conditions, including photochemical reactions leading to modifications of the fluorophenyl and piperazine groups. These studies provide valuable information on the stability and reactivity of the fluorophenyl piperazine quinolones under different chemical environments (Mella et al., 2001).

Applications De Recherche Scientifique

Novel Synthesis Approaches and Structures

- D. Chu (1990) detailed the syntheses of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-diones, focusing on the regiospecific displacement of a sulfinyl group and amination of the resultant mercapto derivative, leading to the generation of a novel 2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione nucleus (Chu, 1990).

Antibacterial Activity

- C. Ziegler et al. (1990) explored novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, noting that certain derivatives, such as 6-fluoro-1-cyclopropyl-7-[3-(fluoromethyl)piperazinyl]-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, demonstrated excellent in vivo efficacy and better oral absorption than ciprofloxacin (Ziegler et al., 1990).

- Natesh Rameshkumar et al. (2003) synthesized 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, which showed significant antibacterial and weak antifungal activities in vitro and in vivo (Rameshkumar et al., 2003).

- N. Patel et al. (2007) prepared amide derivatives of quinolone, evaluating their antibacterial activity against various strains and concluding their significance in combating bacterial infections (Patel et al., 2007).

Photochemical Behavior

- M. Mella et al. (2001) studied the photochemical properties of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, highlighting the substance's reactivity upon irradiation in water and its stability under acidic conditions (Mella et al., 2001).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O3S/c1-29-17-25(35(33,34)20-5-3-2-4-6-20)26(32)21-15-22(28)24(16-23(21)29)31-13-11-30(12-14-31)19-9-7-18(27)8-10-19/h2-10,15-17H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFMYVUQMXZNQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=C(C=C4)F)F)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)

![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)

![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)

![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)

![N-(2-Methoxy-2-phenylbutyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2482564.png)